

# Atto 680 NHS Ester: A Technical Guide for Advanced Research Applications

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## Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088

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For Researchers, Scientists, and Drug Development Professionals

Atto 680 N-hydroxysuccinimidyl (NHS) ester is a high-performance, amine-reactive fluorescent dye widely utilized in life sciences research.<sup>[1][2][3]</sup> As a member of the new generation of fluorescent labels, it offers exceptional brightness, photostability, and versatility, making it an invaluable tool for labeling a wide range of biomolecules, including proteins, antibodies, and nucleic acids.<sup>[1][4]</sup> This technical guide provides an in-depth overview of **Atto 680 NHS ester**, its applications, and detailed protocols for its use in research.

## Core Properties and Characteristics

Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes nonspecific binding. Its key features include strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability. These properties make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy. The fluorescence of Atto 680 is efficiently quenched by electron donors like guanine and tryptophan, a characteristic that can be leveraged in specific experimental designs.

## Quantitative Data Summary

The key quantitative specifications for **Atto 680 NHS ester** are summarized in the table below for easy reference and comparison.

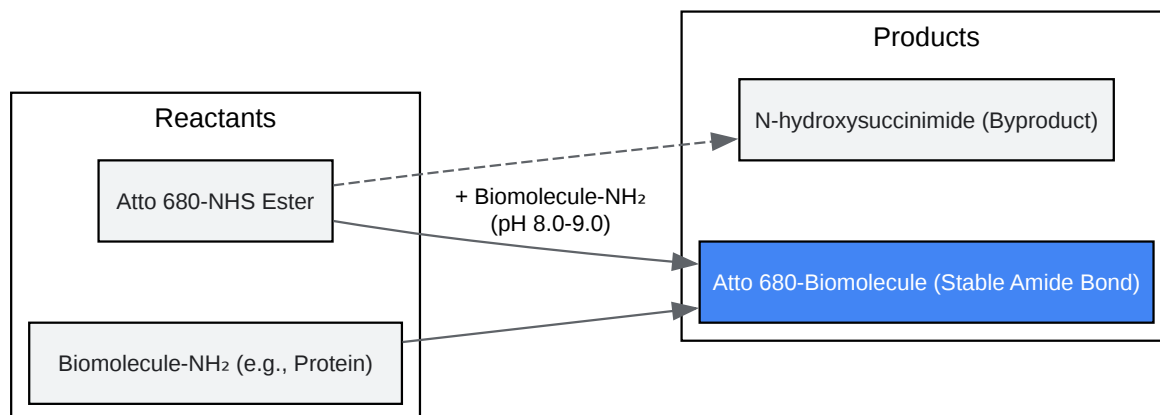
Property	Value	Reference
Molecular Weight (MW)	828 g/mol	
Excitation Maximum ( $\lambda_{\text{abs}}$ )	681 nm	
Emission Maximum ( $\lambda_{\text{fl}}$ )	698 nm	
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$1.25 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	30%	
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	1.7 ns	
Correction Factor (CF260)	0.30	
Correction Factor (CF280)	0.17	

## Key Research Applications

The primary application of **Atto 680 NHS ester** is the covalent labeling of biomolecules for subsequent visualization and analysis. The NHS ester moiety reacts specifically with primary amine groups ( $-\text{NH}_2$ ) present on proteins (e.g., the  $\epsilon$ -amino group of lysine residues) and amine-modified oligonucleotides to form a stable amide bond.

## Amine-Reactive Labeling Chemistry

The fundamental reaction underlying the use of **Atto 680 NHS ester** is the acylation of a primary amine. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the amine group is deprotonated and thus more nucleophilic.



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*Chemical reaction of **Atto 680 NHS ester** with a primary amine.*

This labeling strategy is foundational to a variety of advanced research applications:

- **Fluorescence Microscopy:** Labeled antibodies and proteins are routinely used as probes in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the localization and distribution of target molecules within cells and tissues.
- **Live-Cell Imaging:** **Atto 680 NHS ester** can be used for rapid and uniform labeling of cell surface proteins on live mammalian cells, enabling the study of dynamic membrane topologies and intercellular communication.
- **Super-Resolution Microscopy:** The high photostability and brightness of Atto 680 make it a suitable fluorophore for super-resolution imaging techniques such as STED and dSTORM, allowing for visualization beyond the diffraction limit of light.
- **In Vivo Imaging:** Fluorescently labeled antibodies or other targeting molecules can be used for in vivo imaging in small animal models to track their biodistribution and target engagement.
- **Multiplexed Imaging:** In techniques like cyclic immunofluorescence, Atto 680 can be used as a fiducial marker to register images from multiple rounds of staining, enabling the visualization of a large number of proteins in a single tissue section.

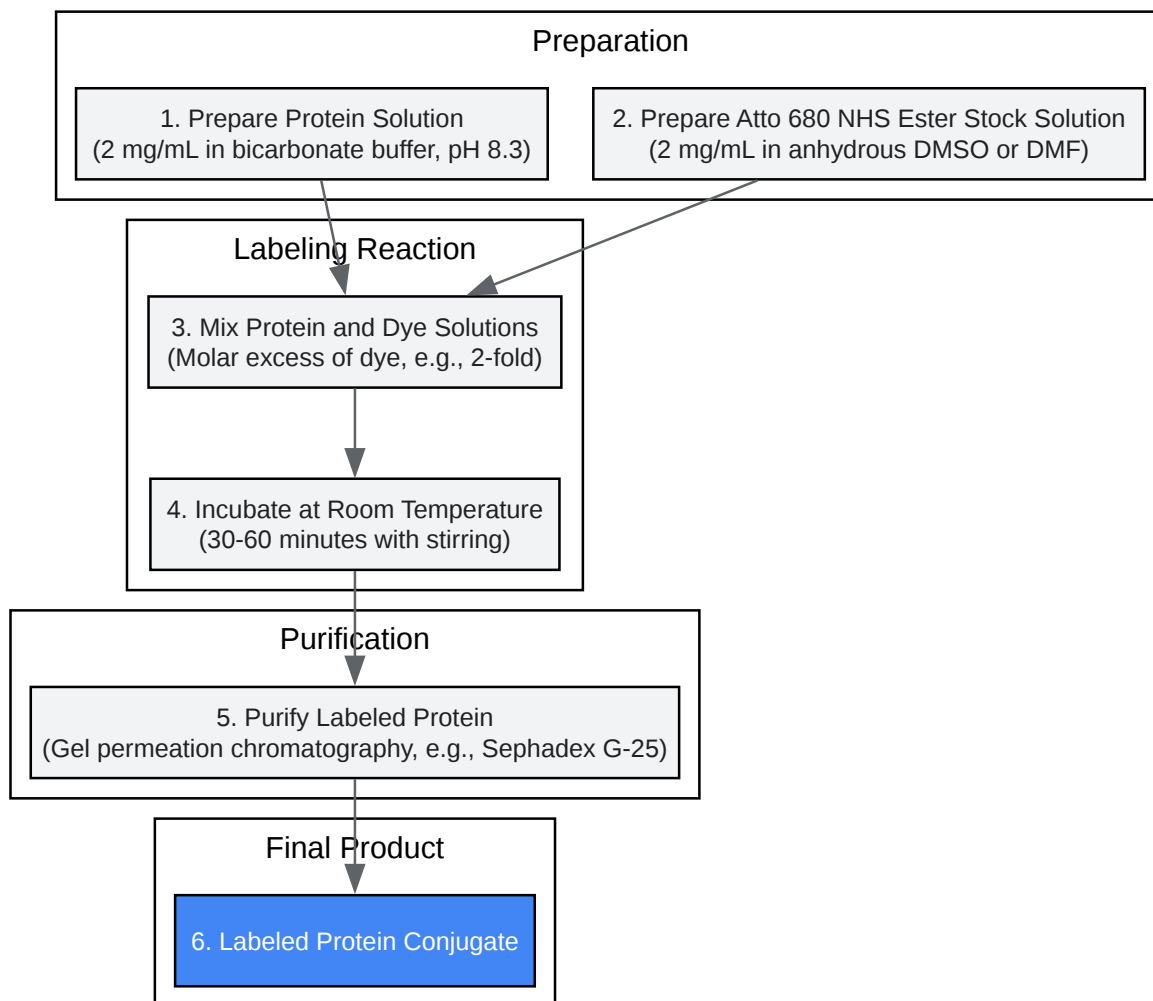
- **Flow Cytometry:** Cells labeled with Atto 680-conjugated antibodies can be identified and quantified using flow cytometry.
- **Biochemical Assays:** The dye can be used to label proteins or peptides for use in various binding and enzymatic assays.

## Experimental Protocols

Detailed methodologies for common labeling procedures are provided below. It is crucial to use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for preparing the dye stock solution, as the NHS ester is susceptible to hydrolysis.

## Protein and Antibody Labeling Workflow

This protocol is a general guideline for labeling proteins, including antibodies, with **Atto 680 NHS ester**.



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*General workflow for labeling proteins with **Atto 680 NHS ester**.*

Materials:

- Protein or antibody to be labeled
- **Atto 680 NHS ester**
- Bicarbonate buffer (0.1 M, pH 8.3)
- Anhydrous, amine-free DMSO or DMF

- Gel permeation chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2

#### Procedure:

- **Protein Preparation:** Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with bicarbonate buffer.
- **Dye Preparation:** Immediately before use, dissolve the **Atto 680 NHS ester** in anhydrous DMSO or DMF to a concentration of 2 mg/mL.
- **Labeling Reaction:** Add a molar excess of the reactive dye solution to the protein solution. A 2-fold molar excess is a good starting point, but the optimal ratio may need to be determined empirically. For an antibody, a common starting point is to add 10 µl of the dye solution to 1 ml of the protein solution.
- **Incubation:** Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.
- **Purification:** Separate the labeled protein from the unreacted dye using a gel permeation chromatography column. The first colored band to elute is typically the labeled protein.

## Oligonucleotide Labeling

This protocol is for labeling amine-modified oligonucleotides.

#### Materials:

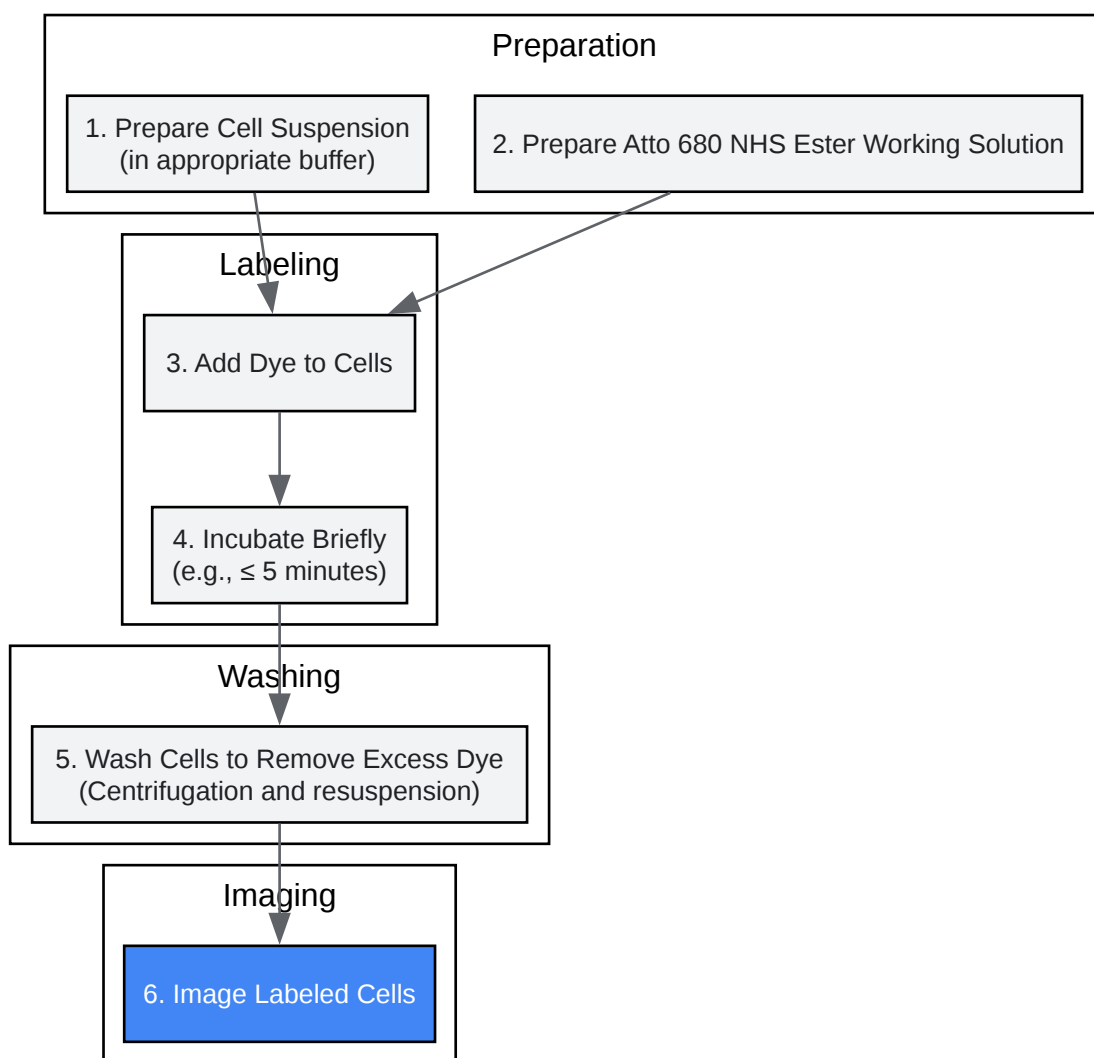
- Amine-modified oligonucleotide
- **Atto 680 NHS ester**
- Carbonate buffer (0.2 M, pH 8-9)
- Anhydrous DMF

#### Procedure:

- **Oligonucleotide Preparation:** Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.
- **Dye Preparation:** Prepare a 5 mg/mL solution of **Atto 680 NHS ester** in anhydrous DMF.
- **Labeling Reaction:** Add approximately 50 µl of the oligonucleotide solution to 30 µl of the dye solution.
- **Incubation:** Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS ester.
- **Purification:** Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or chromatography.

## Live-Cell Surface Protein Labeling Workflow

This streamlined protocol is for the rapid and uniform labeling of surface proteins on live mammalian cells.



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## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [atto-tec.com](https://www.atto-tec.com) [[atto-tec.com](https://www.atto-tec.com)]
- 3. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]



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